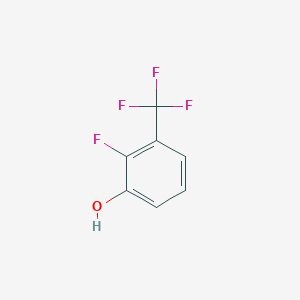
2-Fluoro-3-(trifluoromethyl)phenol
Übersicht
Beschreibung
The compound 2-Fluoro-3-(trifluoromethyl)phenol is a fluorinated aromatic molecule that has gained attention due to its potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it a valuable intermediate for the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds like 2-Fluoro-3-(trifluoromethyl)phenol often involves multi-step reactions, starting from simpler benzene derivatives. For instance, the synthesis of 3-Trifluoromethyl phenol, a related compound, has been optimized through a series of reactions including nitration, reduction, diazotization, and hydrolysis, leading to improvements in yield and purity . Similarly, novel polyimides have been synthesized from fluorinated aromatic diamine monomers, which are prepared by coupling reactions followed by reduction . These methods highlight the complexity and precision required in the synthesis of fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(trifluoromethyl)phenol has been studied using techniques such as gas-phase electron diffraction, which provides information on bond lengths and angles. For example, the molecular structure of 2-trifluoromethylphenol, a compound with structural similarities, has been determined, revealing details such as the average carbon-carbon bond lengths and the angles between the hydroxy and carbonyl groups . These structural analyses are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Fluorinated phenols can undergo various chemical reactions, including click reactions, which are used to attach different functional groups to the aromatic ring. For instance, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile has been shown to react with sugar azide via click chemistry to form a triazole ring, demonstrating the versatility of fluorinated phenols in synthetic chemistry . Additionally, biocatalytic methods have been developed for the trifluoromethylation of unprotected phenols, expanding the toolkit for modifying these compounds .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into aromatic compounds significantly impacts their physical and chemical properties. For example, fluorinated polyimides derived from aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The optoelectronic properties of materials can also be tailored by incorporating fluorinated phenyl groups, as seen in the case of dithieno[3,2-b:2',3'-d]phospholes, where the LUMO levels are stabilized due to the electron-withdrawing nature of the fluoroaryl groups . Furthermore, the presence of fluorine can enhance the solubility of polymers in organic solvents, as well as influence the glass transition temperature and thermal stability .
Wissenschaftliche Forschungsanwendungen
Biocatalytic Trifluoromethylation
2-Fluoro-3-(trifluoromethyl)phenol is used in biocatalytic trifluoromethylation. This method employs a biocatalyst (laccase) for introducing the trifluoromethyl group into unprotected phenols. It's significant in the creation of advanced materials, polymers, agrochemicals, and pharmaceuticals, offering a mild alternative to classical methods for accessing trifluoromethyl-substituted phenols (Simon et al., 2016).
Synthesis of Aryl Trifluoromethyl Ethers
This compound plays a role in the synthesis of aryl trifluoromethyl ethers (ArOCF3) through O-carboxydifluoromethylation and decarboxylative fluorination. This protocol allows the construction of functionalized trifluoromethoxybenzenes and is practical for O-trifluoromethylation of phenols, including the preparation of plant-growth regulators like Flurprimidol (Zhou et al., 2016).
Photoredox Catalysis in Fluoromethylation
2-Fluoro-3-(trifluoromethyl)phenol is integral in photoredox catalysis for fluoromethylation, particularly in the trifluoromethylation of carbon-carbon multiple bonds. This process is pivotal in pharmaceutical and agrochemical industries for the development of new fluoroalkylated compounds (Koike & Akita, 2016).
Development of High-Performance Polymers
This compound is used in the synthesis of novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety, leading to polymers with high thermal stability and solubility in organic solvents. These polymers have applications in creating transparent and flexible films, suitable for optical materials (Liaw et al., 2007).
Organometallic Fluorine Chemistry
It's also relevant in organometallic fluorine chemistry, particularly in the selective introduction of fluorine and the CF3 group into aromatic rings. This area is critical as fluorinated organic molecules constitute a significant portion of pharmaceuticals and agrochemicals (Grushin, 2010).
NMR Spectroscopic Studies
The compound is studied using NMR spectroscopy for investigating the metabolism and urinary excretion of mono- and disubstituted phenols in rats, providing insights into the structure-metabolism relationships of xenobiotics (Bollard et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluoro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOICLFHNNMXINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372159 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethyl)phenol | |
CAS RN |
207291-85-8 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



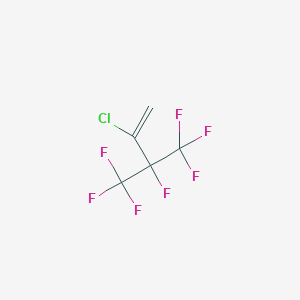
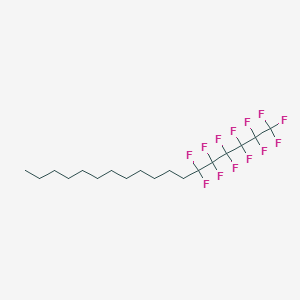
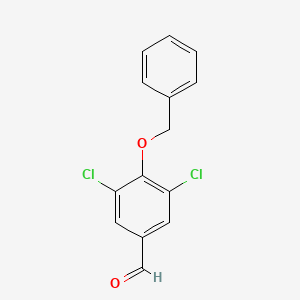
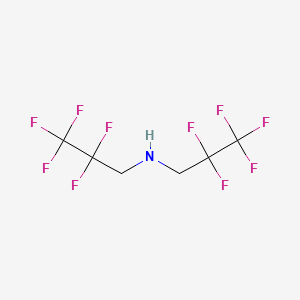
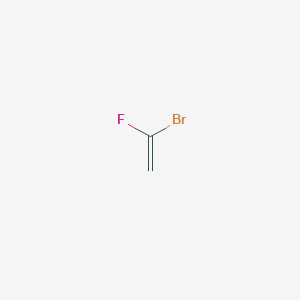
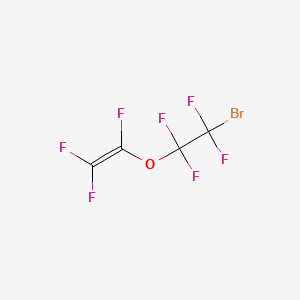

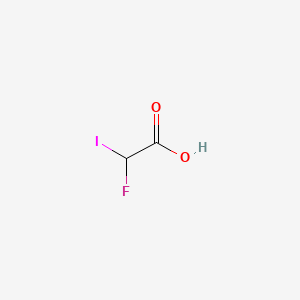
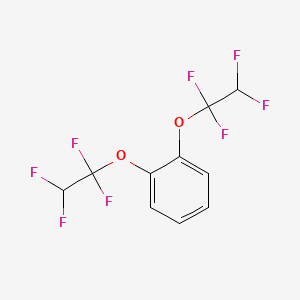
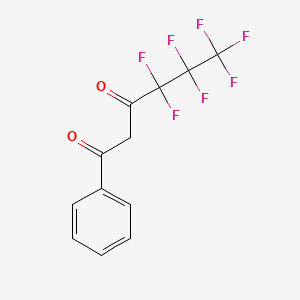
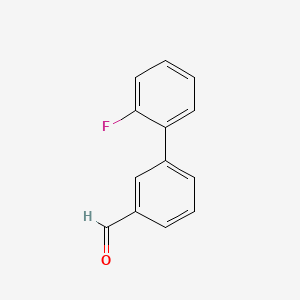
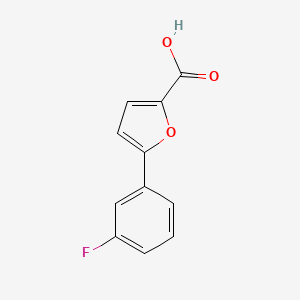
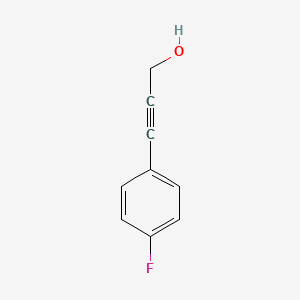
![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)